1-Methylindole-3-carboxylic acid
Overview
Description
1-Methylindole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and chemical properties. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in various scientific fields
Biochemical Analysis
Biochemical Properties
1-Methylindole-3-carboxylic acid plays a significant role in various biochemical reactions. It is used as a reactant in the preparation of several bioactive compounds, including protein kinase C inhibitors, CDC kinase inhibitors, and other enzyme inhibitors . The compound interacts with enzymes such as protein kinase C and CDC kinase, inhibiting their activity and thereby affecting cellular signaling pathways. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can affect the activity of protein kinase C, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to changes in cellular signaling pathways and gene expression. Additionally, this compound can interact with receptors on the cell surface, modulating their activity and influencing cellular responses to external signals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. The extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and viability.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of tryptophan . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions that contribute to its bioactivity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on its molecular structure. These interactions can affect the activity and function of this compound, as its localization within specific organelles can influence its ability to interact with target biomolecules and exert its biochemical effects.
Preparation Methods
1-Methylindole-3-carboxylic acid can be synthesized through the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . This method is commonly employed in laboratory settings due to its efficiency and reliability. Industrial production methods may vary, but they generally follow similar oxidative processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylindole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methylindole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various organic compounds.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCLXXJIQTXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357533 | |
Record name | 1-Methylindole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-21-6 | |
Record name | 1-Methylindole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 1-methylindole-3-carboxylic acid undergoes?
A1: this compound serves as a versatile building block in organic synthesis. Research shows it participates in a variety of reactions including:
- [4+3]-Annulation: This reaction with substituted propargyl alcohols leads to the formation of lactams, but intriguingly, it also involves a carboxamide group migration from the indole-3-position to the indole-2-position. []
- Decarboxylative Cyclization: Under Lewis or Brønsted acid catalysis, it undergoes decarboxylative cyclization with substituted propargyl alcohols to yield 3,4-dihydrocyclopentaindoles. Interestingly, this reaction also demonstrates a 3- to 2-carboxylate migration. []
- Formation of Fused Isocoumarins: It can react with alkynes in the presence of a ruthenium(II) catalyst to form pyrrole- and indole-fused isocoumarins. This reaction, which can be performed in both DMF and water, involves carboxylate coordination, C-H bond activation, and alkyne insertion. []
Q2: Can you tell me about the structure of this compound and its characterization data?
A: this compound (C10H9NO2) has a molecular weight of 175.18 g/mol. The molecule itself is planar and sits on a mirror plane within its crystal structure. [] This crystal structure is stabilized by three types of intermolecular C—H...O hydrogen bonds, forming sheets in the ab plane, which then interact via C—H...π stacking. []
Q3: Are there any computational studies on this compound and its derivatives?
A: Yes, computational studies at the G3(MP2) level have been performed to determine the standard gas-phase enthalpy of formation for this compound and its isomers. These studies provide valuable thermodynamic data and offer insights into the energetic effects associated with structural modifications. []
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